molecular formula C19H16N2O3 B11053964 (4E)-2-[(4-Methylphenyl)amino]naphthoquinone 4-(O-acetyloxime)

(4E)-2-[(4-Methylphenyl)amino]naphthoquinone 4-(O-acetyloxime)

Cat. No.: B11053964
M. Wt: 320.3 g/mol
InChI Key: JRZRXGLKWRAVAD-UHFFFAOYSA-N
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Description

(4E)-2-[(4-Methylphenyl)amino]naphthoquinone 4-(O-acetyloxime) is a synthetic organic compound that belongs to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are used in various scientific research applications. This compound is characterized by the presence of a naphthoquinone core, an amino group attached to a 4-methylphenyl ring, and an O-acetyloxime group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2-[(4-Methylphenyl)amino]naphthoquinone 4-(O-acetyloxime) typically involves the following steps:

    Formation of the Naphthoquinone Core: The naphthoquinone core can be synthesized through the oxidation of naphthalene derivatives using reagents such as potassium permanganate or chromium trioxide.

    Oxime Formation: The O-acetyloxime group is introduced by reacting the amino-naphthoquinone with hydroxylamine hydrochloride in the presence of a base, followed by acetylation using acetic anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4E)-2-[(4-Methylphenyl)amino]naphthoquinone 4-(O-acetyloxime) undergoes various chemical reactions, including:

    Oxidation: The naphthoquinone core can be further oxidized to form more complex quinone derivatives.

    Reduction: Reduction of the naphthoquinone core can lead to the formation of hydroquinone derivatives.

    Substitution: The amino and oxime groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

    Oxidation Products: Higher quinone derivatives.

    Reduction Products: Hydroquinone derivatives.

    Substitution Products: Various substituted naphthoquinone derivatives.

Scientific Research Applications

(4E)-2-[(4-Methylphenyl)amino]naphthoquinone 4-(O-acetyloxime) has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4E)-2-[(4-Methylphenyl)amino]naphthoquinone 4-(O-acetyloxime) involves its interaction with cellular targets, leading to various biological effects. The naphthoquinone core can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death or modulation of cellular signaling pathways. The amino and oxime groups may also interact with specific enzymes or receptors, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-Methylphenyl)amino]naphthoquinone: Lacks the O-acetyloxime group.

    2-[(4-Methylphenyl)amino]benzoquinone: Contains a benzoquinone core instead of a naphthoquinone core.

    4-(O-acetyloxime)naphthoquinone: Lacks the amino group.

Uniqueness

(4E)-2-[(4-Methylphenyl)amino]naphthoquinone 4-(O-acetyloxime) is unique due to the presence of both the amino and O-acetyloxime groups attached to the naphthoquinone core. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various scientific research applications.

Properties

Molecular Formula

C19H16N2O3

Molecular Weight

320.3 g/mol

IUPAC Name

[[3-(4-methylphenyl)imino-4-oxonaphthalen-1-yl]amino] acetate

InChI

InChI=1S/C19H16N2O3/c1-12-7-9-14(10-8-12)20-18-11-17(21-24-13(2)22)15-5-3-4-6-16(15)19(18)23/h3-11,21H,1-2H3

InChI Key

JRZRXGLKWRAVAD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=C2C=C(C3=CC=CC=C3C2=O)NOC(=O)C

Origin of Product

United States

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